trans-2-Methyl-4-oxocyclohexane-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-5-4-6(9)2-3-7(5)8(10)11/h5,7H,2-4H2,1H3,(H,10,11)/t5-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZUVHCSCARZQU-IYSWYEEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)CC[C@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Diastereomeric Ester Formation and Chromatography:another Effective Technique Involves Converting the Racemic Acid into a Mixture of Diastereomeric Esters by Reacting It with a Chiral Alcohol, Such As L Menthol.nih.govthese Diastereomeric Esters Can then Be Separated Using Standard Chromatographic Techniques Like Column Chromatography or High Performance Liquid Chromatography Hplc .tcichemicals.comonce Separated, the Esters Are Hydrolyzed to Yield the Individual, Enantiopure Carboxylic Acids.nih.govtcichemicals.com
Conformational Analysis of the Cyclohexane (B81311) Ring and its Substituents
The three-dimensional structure of trans-2-Methyl-4-oxocyclohexane-1-carboxylic acid is dominated by the conformational preferences of its cyclohexane ring. Like most substituted cyclohexanes, it adopts a chair conformation to minimize angular and torsional strain. spcmc.ac.in In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
The diequatorial conformation of the trans isomer is significantly more stable than a diaxial arrangement, which would suffer from severe steric repulsion. spcmc.ac.in This strong preference for the diequatorial conformer means the molecule is conformationally quite rigid.
| Substituent | Position on Ring | Preferred Conformation | Rationale for Preference |
| Carboxylic Acid | C-1 | Equatorial | Minimizes 1,3-diaxial steric interactions. |
| Methyl Group | C-2 | Equatorial | Minimizes 1,3-diaxial steric interactions. |
| Oxo Group | C-4 | N/A | Carbonyl carbon is sp² hybridized; influences ring puckering. |
Influence of "trans" Configuration on Reactivity and Molecular Recognition
The defined trans configuration and the resulting diequatorial conformational preference have a profound impact on the molecule's reactivity and its ability to interact with other molecules (molecular recognition).
Molecular Recognition: The specific three-dimensional shape imparted by the trans configuration is crucial for molecular recognition, such as the binding to a receptor or an enzyme active site. The fixed spatial orientation of the methyl, carboxylic acid, and ketone functionalities creates a unique pharmacophore. A change to the cis configuration would place the substituents in a different spatial arrangement (axial-equatorial), altering the molecule's shape and its ability to form specific hydrogen bonds, van der Waals, or electrostatic interactions, likely leading to a significant loss or change in biological activity.
Reactivity and Transformation Pathways of Trans 2 Methyl 4 Oxocyclohexane 1 Carboxylic Acid
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can be converted into several other functionalities, including esters, amides, and alcohols.
Esterification: The conversion of carboxylic acids to esters is a fundamental transformation in organic synthesis. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.com To favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed to drive the equilibrium forward. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄), tosic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com
Another approach involves the use of alkylating agents like iodomethane (B122720) (MeI) or powerful methylating agents like dimethyl sulfate. commonorganicchemistry.com For substrates that are sensitive to acidic conditions, the Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), provides a milder alternative. commonorganicchemistry.com Trimethylsilyldiazomethane (TMS-CHN₂) also reacts rapidly with carboxylic acids to yield methyl esters. commonorganicchemistry.com
Transesterification: This process converts one ester into another by exchanging the alkoxy group. masterorganicchemistry.com It can be carried out under either acidic or basic conditions. masterorganicchemistry.com Basic conditions typically involve an alkoxide, while acidic conditions often use the alcohol corresponding to the desired ester as the solvent to shift the equilibrium. masterorganicchemistry.comorganic-chemistry.org
Amidation: Direct amidation of carboxylic acids with amines can be achieved using various reagents. Methyltrimethoxysilane [CH₃Si(OMe)₃] has been shown to be an effective reagent for this transformation, producing the desired amide in high yield without the need for chromatographic purification. nih.gov The reaction is thought to proceed through the formation of a silyl (B83357) ester intermediate, which is then attacked by the amine. nih.gov
Interactive Data Table: Common Reagents for Esterification and Amidation
| Reaction | Reagent(s) | Conditions | Key Features |
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄, TsOH) | Typically heated, excess alcohol or water removal | Reversible, common for simple alcohols masterorganicchemistry.com |
| Steglich Esterification | DCC, DMAP, Alcohol | Mild, room temperature | Good for acid-sensitive substrates commonorganicchemistry.com |
| Alkylation | Iodomethane (MeI) | Base | Can alkylate other nucleophilic sites commonorganicchemistry.com |
| Silylation | TMS-CHN₂ | - | Rapid reaction for methyl esters commonorganicchemistry.com |
| Direct Amidation | Methyltrimethoxysilane, Amine | Heated | Forms a silyl ester intermediate nih.gov |
Decarboxylation Mechanisms and Applications
Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide (CO₂). For simple carboxylic acids, this process typically requires harsh conditions. However, the presence of a carbonyl group at the β-position (as in a β-keto acid) facilitates decarboxylation upon heating. masterorganicchemistry.com The reaction proceeds through a cyclic, concerted transition state, forming an enol intermediate that then tautomerizes to the more stable ketone. masterorganicchemistry.com
In some cases, decarboxylation can be achieved under milder conditions. For instance, malonic acid derivatives can undergo decarboxylation at room temperature in the presence of N,N'-carbonyldiimidazole (CDI). organic-chemistry.org Visible-light photoredox catalysis has also been employed for the decarboxylation of α-oxo carboxylic acids. organic-chemistry.org
Carboxylic acids can be reduced to primary alcohols using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent for this transformation. libretexts.orglibretexts.org The reaction proceeds via a nucleophilic acyl substitution where a hydride ion effectively replaces the hydroxyl group, forming an aldehyde intermediate. libretexts.org This aldehyde is more reactive than the starting carboxylic acid and is immediately further reduced to the primary alcohol. libretexts.orglibretexts.org
Due to the basicity of the hydride, the initial step is an acid-base reaction between the carboxylic acid and LiAlH₄, forming a carboxylate salt and hydrogen gas. khanacademy.org Borane in tetrahydrofuran (B95107) (BH₃/THF) is another effective reagent for this reduction and is often preferred due to its greater chemoselectivity and milder reaction conditions. libretexts.orgkhanacademy.org Borane reacts more rapidly with carboxylic acids than with other functional groups, allowing for selective reductions. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids on its own. libretexts.org
Interactive Data Table: Reducing Agents for Carboxylic Acids
| Reagent | Product | Key Features |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Powerful reducing agent, reacts with many carbonyl groups libretexts.orglibretexts.orgkhanacademy.org |
| Borane (BH₃/THF) | Primary Alcohol | More chemoselective, milder conditions libretexts.orgkhanacademy.org |
| Sodium Borohydride (NaBH₄) | No reaction (generally) | Not strong enough to reduce carboxylic acids libretexts.org |
Reactions of the Ketone Moiety
The ketone functional group in trans-2-Methyl-4-oxocyclohexane-1-carboxylic acid is susceptible to attack by nucleophiles and can undergo oxidation reactions.
The carbonyl carbon is electrophilic and readily reacts with a variety of nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic addition, changes the hybridization of the carbonyl carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.comlibretexts.org The initial product of this addition is a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.org
The reactivity of the ketone is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones towards nucleophilic addition due to less steric hindrance and a more electron-deficient carbonyl carbon. libretexts.org
Common nucleophiles that add to ketones include:
Hydride reagents: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol. jackwestin.com
Organometallic reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are strong nucleophiles that add an alkyl or aryl group to the carbonyl carbon, forming a tertiary alcohol after protonation. youtube.com
Cyanide: The addition of hydrogen cyanide (HCN) forms a cyanohydrin. jackwestin.com
Amines: Primary amines react with ketones to form imines, while secondary amines yield enamines. jackwestin.com
The Baeyer-Villiger oxidation is a reaction that converts a ketone into an ester, or a cyclic ketone into a lactone (a cyclic ester), using a peroxyacid or peroxide as the oxidant. wikipedia.orgorganic-chemistry.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. The regioselectivity of the reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon, with the group better able to stabilize a positive charge migrating preferentially. organic-chemistry.org The general order of migratory aptitude is: tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org
Commonly used peroxyacids for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and trifluoroperacetic acid (TFPAA). wikipedia.org In the case of this compound, the Baeyer-Villiger oxidation would lead to the formation of a lactone through ring expansion. rsc.org The oxygen atom would insert between the carbonyl carbon and the more substituted adjacent carbon.
Enolization and Alpha-Alkylation Reactions
The presence of a ketone functional group allows this compound to form enolates, which are powerful nucleophilic intermediates for forming new carbon-carbon bonds at the α-position. The enolization of this unsymmetrical ketone can proceed in two different directions, leading to two distinct constitutional isomers of the enolate.
Regioselectivity of Enolate Formation
Deprotonation can occur at either the C-3 position (adjacent to the ketone and unsubstituted) or the C-5 position. The regiochemical outcome is highly dependent on the reaction conditions, leading to either the kinetic or the thermodynamic enolate. almerja.netstackexchange.com
Kinetic Enolate: This enolate is formed faster by removing the most accessible and sterically unhindered proton. In this molecule, the protons at C-5 are sterically less hindered than the proton at C-3 (which is adjacent to the C-2 methyl group). Therefore, using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent would favor the formation of the kinetic enolate at the C-5 position. stackexchange.combham.ac.uk This process is irreversible under these conditions. almerja.net
Thermodynamic Enolate: This is the more stable enolate, which has the more substituted double bond. Formation of the enolate at the C-3 position would result in a more substituted double bond. These conditions are achieved using a weaker base (like sodium or potassium alkoxide) at higher temperatures, allowing an equilibrium to be established. stackexchange.combham.ac.uk The enolate with the more substituted double bond will predominate at equilibrium. almerja.net
The presence of the methyl group at C-2 and the carboxylic acid at C-1 introduces significant steric and electronic effects that influence this selectivity. For instance, studies on 3-substituted cycloalkanones have shown that enolization often occurs away from the substituent. nih.gov
Alpha-Alkylation
Once formed, the enolate can react with various electrophiles, most commonly alkyl halides, in α-alkylation reactions. researchgate.net This reaction is a fundamental method for constructing new C-C bonds. The choice of enolate (kinetic vs. thermodynamic) dictates the position of the new alkyl group.
Alkylation of the Kinetic Enolate: Trapping the kinetic enolate with an alkyl halide (e.g., methyl iodide) would introduce the new alkyl group at the C-5 position.
Alkylation of the Thermodynamic Enolate: Alkylation under thermodynamic control would result in substitution at the C-3 position.
Recent advancements have led to the development of catalytic methods, including phase-transfer catalysis and transition-metal catalysis, for the asymmetric α-alkylation of cyclic ketones, allowing for the construction of chiral α-quaternary centers. rsc.orgrsc.org
| Product Type | Controlling Factor | Typical Conditions | Resulting Enolate | Alkylation Site |
|---|---|---|---|---|
| Kinetic Product | Rate of reaction | Strong, bulky base (LDA), aprotic solvent (THF), low temperature (-78 °C) | Less substituted (at C-5) | C-5 |
| Thermodynamic Product | Stability of product | Weaker base (NaOEt, KOtBu), protic solvent, higher temperature (25 °C or higher) | More substituted (at C-3) | C-3 |
Reductions to Hydroxyl Groups and Subsequent Reactions
The carbonyl group of this compound is susceptible to reduction by various hydride reagents, yielding the corresponding secondary alcohol, trans-2-methyl-4-hydroxycyclohexane-1-carboxylic acid.
The stereochemical outcome of this reduction is of primary importance. Hydride attack can occur from either the axial or equatorial face of the cyclohexane (B81311) ring, leading to two possible diastereomeric alcohol products. In one, the hydroxyl group is cis to the carboxylic acid group, and in the other, it is trans.
Stereoselectivity of Reduction
The reduction of substituted cyclohexanones with sodium borohydride (NaBH₄) has been extensively studied. researchgate.net For many cyclohexanones, hydride delivery preferentially occurs from the axial direction to avoid steric hindrance with the axial hydrogens at the C-2 and C-6 positions, leading to the formation of an equatorial alcohol. youtube.com However, the presence of substituents on the ring can significantly alter this selectivity. acs.orgvu.nl
In the case of the title compound, the methyl group at C-2 and the carboxylic acid group at C-1 will influence the trajectory of the incoming hydride. The use of cerium(III) chloride in conjunction with NaBH₄ has been shown to enhance the axial delivery of the hydride, leading to a higher proportion of the equatorial alcohol. acs.org
The resulting product, trans-2-methyl-4-hydroxycyclohexane-1-carboxylic acid, possesses multiple stereocenters. The subsequent reactivity of this molecule is that of a typical secondary alcohol and a carboxylic acid. Potential transformations include:
Esterification/Lactonization: The alcohol and carboxylic acid functionalities can react intramolecularly, particularly under acidic conditions, to form a lactone.
Oxidation: The secondary alcohol can be oxidized back to the ketone using reagents like chromic acid or pyridinium (B92312) chlorochromate (PCC).
Ether Formation: The alcohol can be converted into an ether via reactions such as the Williamson ether synthesis.
| Reducing Agent | Typical Stereochemical Outcome | Major Product | Minor Product |
|---|---|---|---|
| NaBH₄, Methanol | Axial attack is often favored, leading to equatorial alcohol. | (1R,2R,4S)-4-hydroxy-2-methylcyclohexane-1-carboxylic acid | (1R,2R,4R)-4-hydroxy-2-methylcyclohexane-1-carboxylic acid |
| LiAlH₄, THF | Generally less selective for simple cyclohexanones but can be influenced by substituents. | Mixture of diastereomers | |
| NaBH₄, CeCl₃ | Increased selectivity for axial attack. acs.org | Higher proportion of the equatorial alcohol product. | Lower proportion of the axial alcohol product. |
Reactions Involving the Cyclohexane Ring
Beyond the functional groups, the carbocyclic skeleton of this compound can undergo several transformations that alter the ring structure itself.
Ring-Opening Reactions and Fragmentation Pathways
While the cyclohexane ring is generally stable, specific reactions can induce its cleavage.
Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester (or a cyclic ketone to a lactone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgorganic-chemistry.org The reaction proceeds by inserting an oxygen atom adjacent to the carbonyl carbon. The regioselectivity of the insertion is determined by the migratory aptitude of the adjacent carbon atoms (tertiary > secondary > primary). organic-chemistry.org For the title compound, migration of the more substituted C-3 would be favored over the C-5 methylene (B1212753) group, leading to a seven-membered lactone. sigmaaldrich.comorganicchemistrytutor.commdpi.com
Grob Fragmentation: This reaction involves the cleavage of a C-C bond in a 1,3-disubstituted aliphatic chain. wikipedia.org For this to occur in the cyclohexane ring, the molecule would need to be converted into a suitable derivative, such as a 1,3-diol or a γ-amino alcohol, where one group is a leaving group. For example, if the ketone at C-4 were reduced to an alcohol and then converted to a good leaving group (like a tosylate), a base could induce fragmentation by abstracting the carboxylic acid proton, leading to the opening of the ring. The fragmentation of cycloalkanones bearing β-electron withdrawing groups is a known strategy. rsc.org
Hydrogenation and Dehydrogenation of the Ring System
Hydrogenation: The cyclohexane ring is already saturated. However, the term can refer to the reduction of the functional groups. Catalytic hydrogenation can be used to reduce the carboxylic acid to an alcohol, although this typically requires harsher conditions (high pressure and temperature) and specific catalysts (e.g., Ru-based) compared to ketone reduction. researchgate.net More commonly, catalytic hydrogenation refers to the reduction of an aromatic ring to a cyclohexane ring. nih.govresearchgate.netgoogle.comgoogle.com
Dehydrogenation: Under certain catalytic conditions, the cyclohexane ring can be dehydrogenated to form an aromatic ring. This aromatization process typically requires a catalyst, such as platinum or palladium on a carbon support (Pt/C or Pd/C), and high temperatures. researchgate.net The reaction proceeds through the loss of hydrogen molecules. For this compound, this would likely involve initial enolization or tautomerization to a cyclohexenol, followed by further dehydrogenation steps to ultimately yield a substituted phenol (B47542) or benzoic acid derivative. The reaction is driven by the formation of the stable aromatic system. escholarship.orgresearchgate.netnih.gov
Ring Contraction and Expansion Rearrangements
The six-membered ring can be synthetically converted into smaller or larger rings through various molecular rearrangements.
Ring Contraction (Favorskii Rearrangement): This reaction is characteristic of α-halo ketones in the presence of a base. ddugu.ac.inwikipedia.org To apply this to the title compound, it would first need to be halogenated at the C-3 or C-5 position. For example, halogenation at C-3 would yield an α-halo ketone. Treatment with a base like sodium hydroxide (B78521) would lead to the formation of a bicyclic cyclopropanone (B1606653) intermediate, which is then opened by the nucleophile to yield a five-membered ring (a cyclopentanecarboxylic acid derivative). alfa-chemistry.comnrochemistry.compurechemistry.org
Ring Expansion (Tiffeneau-Demjanov Rearrangement): This method expands a cyclic ketone by one carbon. wikipedia.orgorganicreactions.org The process involves converting the ketone to a 1-aminomethyl-cycloalkanol. For the title compound, this would involve reaction with cyanide to form a cyanohydrin, followed by reduction of the nitrile to a primary amine. Treatment of this amino alcohol with nitrous acid generates an unstable diazonium ion, which decomposes and triggers a rearrangement where a ring carbon migrates, expanding the ring to a seven-membered cycloheptanone. thieme-connect.comslideshare.netlibretexts.org Another method for one-carbon ring expansion involves the reaction of the ketone with diazomethane. chegg.comwikipedia.orgchegg.com
| Transformation | Key Reaction | Required Precursor/Reagent | Product Type |
|---|---|---|---|
| Ring Expansion | Baeyer-Villiger Oxidation | Peroxyacid (e.g., mCPBA) | Seven-membered lactone |
| Ring Expansion | Tiffeneau-Demjanov Rearrangement | Conversion to 1-aminomethyl-1-cyclohexanol, then HNO₂ | Substituted cycloheptanone |
| Ring Expansion | Reaction with Diazomethane | Diazomethane (CH₂N₂) | Substituted cycloheptanone |
| Ring Contraction | Favorskii Rearrangement | α-Halogenation, then base (e.g., NaOH) | Substituted cyclopentanecarboxylic acid |
| Aromatization | Catalytic Dehydrogenation | Pd/C or Pt/C catalyst, heat | Substituted phenol/benzoic acid |
Derivatization and Structural Modifications of Trans 2 Methyl 4 Oxocyclohexane 1 Carboxylic Acid
Synthesis of Esters and Amides for Specific Applications
The carboxylic acid moiety is the most common site for the initial derivatization of trans-2-Methyl-4-oxocyclohexane-1-carboxylic acid. Its conversion to esters and amides is a fundamental step toward creating molecules with tailored properties for use as intermediates in organic synthesis or as final products in material science.
Ester Synthesis: Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the acid to a more reactive intermediate, such as an acyl chloride. The reaction with an alcohol is an equilibrium-driven process, often requiring the removal of water to achieve high yields. These esters are valuable as protecting groups or as key components in the synthesis of larger, more complex molecules. google.com The choice of alcohol can introduce a wide range of functional groups, from simple alkyl chains to more complex aromatic or long-chain aliphatic moieties for material science applications.
Amide Synthesis: Amide formation requires the reaction of the carboxylic acid with an amine. Direct reaction is generally inefficient and requires high temperatures. youtube.com Therefore, the carboxylic acid is typically activated first. Common methods include conversion to an acyl chloride followed by reaction with an amine, or the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC). youtube.com More modern and milder methods utilize reagents such as Deoxo-Fluor, which can facilitate the one-pot conversion of carboxylic acids to amides with excellent yields. nih.gov The synthesis of amides from esters via aminolysis is also a viable and often safer route for industrial-scale production, as the reactions are less exothermic than those involving more reactive acylating agents like acid halides. google.com These amide derivatives are explored for their potential biological activities and as building blocks in peptide synthesis.
| Starting Material | Reagent(s) | Product Class | Potential Application |
|---|---|---|---|
| This compound | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl Ester | Synthetic Intermediate |
| This compound | 1. SOCl₂ 2. Ammonia (NH₃) | Primary Amide | Pharmaceutical Scaffolds |
| This compound | Aniline, DCC | Anilide (Secondary Amide) | Material Precursors |
| This compound | Deoxo-Fluor, Benzylamine | N-Benzylamide | Fine Chemical Synthesis |
Formation of Heterocyclic Derivatives Incorporating the Cyclohexane (B81311) Core
The functional groups of this compound provide anchor points for the construction of fused or spirocyclic heterocyclic systems. Such derivatives are of significant interest in medicinal chemistry and materials science due to the diverse chemical space and novel properties that heterocycles introduce.
The carboxylic acid can be converted into a reactive intermediate, which is then treated with a dinucleophilic reagent to form a ring. For example, the corresponding acyl chloride can react with hydrazine (B178648) to form a diacylhydrazine, which can then be cyclized to form an oxadiazole ring. Similarly, reaction with thiosemicarbazide (B42300) followed by cyclization can yield thiadiazole derivatives. researchgate.net These reactions transform the carboxyl group into a key component of a new five-membered aromatic heterocycle. uobaghdad.edu.iq
The ketone at the C4 position also offers a route to heterocyclic systems. It can undergo condensation reactions with reagents like hydroxylamine (B1172632) to form oximes, or with hydrazines to form hydrazones. These intermediates can then undergo further cyclization reactions. For instance, a reaction with a substituted hydrazine could lead to the formation of pyrazole (B372694) or pyridazinone ring systems fused to the cyclohexane core.
| Functional Group Utilized | Reagent(s) | Intermediate | Resulting Heterocycle |
|---|---|---|---|
| Carboxylic Acid | 1. SOCl₂ 2. Thiosemicarbazide 3. Cyclization Agent | Acyl Thiosemicarbazide | Thiadiazole |
| Carboxylic Acid | 1. SOCl₂ 2. Hydrazine 3. P₂O₅ or POCl₃ | Diacylhydrazine | Oxadiazole |
| Ketone | Hydrazine Hydrate | Hydrazone | Fused Pyrazole (with further steps) |
| Ketone | Hydroxylamine | Oxime | Fused Isoxazole (with further steps) |
Introduction of Additional Stereocenters or Functional Groups
The cyclohexane ring can be further functionalized to introduce new stereocenters or chemical groups, thereby increasing its structural complexity and enabling the synthesis of diastereomerically pure compounds. The existing stereochemistry of the trans-2-methyl and 1-carboxyl groups can direct the stereochemical outcome of subsequent reactions.
A primary target for modification is the C4-keto group. Stereoselective reduction of the ketone to a hydroxyl group introduces a new chiral center at C4. The choice of reducing agent can influence the stereochemical outcome, potentially leading to either a cis- or trans-hydroxyl group relative to the existing substituents. For example, bulky reducing agents may preferentially attack from the less sterically hindered face of the molecule, leading to a specific diastereomer. The resulting trans-2-Methyl-4-hydroxycyclohexane-1-carboxylic acid is a valuable chiral building block.
Furthermore, functional groups can be introduced at the alpha-position to the ketone (C3 or C5) via enolate chemistry. Under basic conditions, a proton can be abstracted to form an enolate, which can then react with an electrophile (e.g., an alkyl halide) to introduce a new substituent. This process also has the potential to create an additional stereocenter, and controlling the stereoselectivity of this step is a key synthetic challenge.
| Reaction Site | Reagent | Modification | Resulting Structure Feature |
|---|---|---|---|
| C4-Ketone | Sodium Borohydride (B1222165) (NaBH₄) | Reduction | New stereocenter at C4 (hydroxyl group) |
| C3/C5 (α-carbon) | 1. Lithium Diisopropylamide (LDA) 2. Methyl Iodide (CH₃I) | Alkylation | New methyl group and potential new stereocenter |
| C1-Carboxylic Acid | Curtius Rearrangement (via acyl azide) | Conversion to Amine | C1-Amino group (new functional group) |
Liquid Crystal and Material Science Applications of Derivatives
Derivatives of this compound are promising candidates for the development of novel liquid crystals and advanced materials. researchgate.net Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. scispace.com The molecular shape is a critical factor in determining liquid crystalline behavior, with many liquid crystals (calamitic type) being composed of rigid, rod-shaped molecules.
The cyclohexane ring provides a rigid, non-aromatic core that can be incorporated into such structures. By synthesizing long-chain esters or amides of the carboxylic acid, it is possible to create molecules with the necessary anisotropy to exhibit liquid crystalline phases (mesophases). researchgate.net For example, esterification with 4-alkoxybiphenyl-4'-ol could yield a molecule with a rigid biphenyl (B1667301) core, a flexible alkyl tail, and the cyclohexane unit as a linking group.
The trans stereochemistry of the substituents on the cyclohexane ring is crucial, as it leads to a more linear, rod-like molecular shape compared to the bent shape of the corresponding cis isomer. The methyl group and the ketone can be further modified to fine-tune intermolecular interactions and influence the properties of the mesophase, such as the temperature range of the liquid crystal phase and its specific type (e.g., nematic, smectic). researchgate.net These materials have potential applications in display technologies and optical sensors. rsc.org
| Core Molecule | Derivatization Group | Resulting Molecular Feature | Potential Liquid Crystal Property |
|---|---|---|---|
| This compound | Esterification with 4-cyanophenol | Rigid polar head group | Nematic phase due to dipole moment |
| This compound | Esterification with 4-octylphenol | Flexible alkyl tail | Potential for smectic phases due to chain length |
| trans-2-Methyl-4-hydroxycyclohexane-1-carboxylic acid | Esterification with 4'-hexyloxybiphenyl-4-carboxylic acid | Extended rigid core and flexible tail | Wide mesophase temperature range |
Stereochemical Aspects and Control in Trans 2 Methyl 4 Oxocyclohexane 1 Carboxylic Acid Chemistry
Diastereoselectivity and Enantioselectivity in Synthetic Routes
The synthesis of trans-2-Methyl-4-oxocyclohexane-1-carboxylic acid involves the creation of multiple stereocenters, necessitating precise control over both diastereoselectivity and enantioselectivity. Synthetic strategies often aim to control the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of the substituents on the cyclohexane (B81311) ring.
Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the context of this molecule, achieving the trans configuration, where the methyl and carboxylic acid groups are on opposite sides of the ring, is a primary diastereoselective challenge. This is often accomplished through stereocontrolled reactions where the approach of a reagent is directed by existing stereocenters or by using reaction conditions that favor the thermodynamically more stable trans product. For example, catalytic reduction of an aromatic precursor like p-aminomethylbenzoic acid in the presence of a ruthenium catalyst can yield trans-substituted cyclohexanes with high selectivity. google.com While not the exact target molecule, this illustrates a common strategy for achieving trans diastereoselectivity in cyclohexane rings.
Enantioselectivity involves the selective formation of one of two enantiomers. nii.ac.jp Since this compound is chiral, producing a single enantiomer requires asymmetric synthesis or chiral resolution. Asymmetric synthesis might involve using a chiral auxiliary that directs the stereochemical outcome of a key bond-forming step, which is then removed in a later stage. nih.gov For instance, reactions like the Petasis reaction can be rendered diastereoselective by employing a chiral amine component, leading to the preferential formation of one stereoisomer. nih.gov Another approach is the use of chiral catalysts that create a chiral environment, favoring the formation of one enantiomer over the other.
Chiral Resolution Techniques for Enantiopure this compound
When a synthetic route yields a racemic mixture (an equal mixture of both enantiomers), chiral resolution techniques are employed to separate them and obtain the enantiopure forms. wikipedia.org For a carboxylic acid like this compound, the most common methods involve derivatization with a chiral resolving agent to form a pair of diastereomers, which can then be separated based on their different physical properties. wikipedia.org
Analytical and Spectroscopic Characterization in Research of Trans 2 Methyl 4 Oxocyclohexane 1 Carboxylic Acid
Advanced NMR Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of trans-2-Methyl-4-oxocyclohexane-1-carboxylic acid. Analysis of ¹H, ¹³C, and two-dimensional (2D) NMR spectra provides detailed information about the chemical environment of each atom, their connectivity, and the compound's stereochemistry.
In ¹H NMR, the proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the downfield region of 10-12 ppm. libretexts.org The protons on the carbon adjacent to the carboxylic acid are observed in the 2-3 ppm range. libretexts.org
¹³C NMR spectroscopy is instrumental in identifying the carbon framework. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of 160-180 ppm. libretexts.org The ketone carbonyl carbon also appears in a downfield region, distinct from the sp³ hybridized carbons of the cyclohexane (B81311) ring.
2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for confirming the connectivity of the molecule. HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds, which is particularly useful for identifying the placement of the methyl and carboxylic acid groups on the cyclohexane ring. princeton.edu
Table 1: Representative NMR Data for Cyclohexane Carboxylic Acid Derivatives
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid H | 10.0 - 12.0 (broad singlet) | - |
| Carboxylic Acid C | - | 160 - 180 |
| Ketone C=O | - | ~208 |
| Ring Protons | 1.0 - 3.0 | - |
| Ring Carbons | - | 20 - 60 |
| Methyl Protons | ~0.9 - 1.2 (doublet) | - |
| Methyl Carbon | - | ~15 - 20 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which has a molecular formula of C₈H₁₂O₃ and a molecular weight of 156.18 g/mol . achemblock.comchemicalbook.com The mass spectrum will show a molecular ion peak (M+) corresponding to this mass.
The fragmentation of the molecular ion provides valuable structural information. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.orgmiamioh.edu The presence of the ketone and the alkyl-substituted ring will lead to characteristic fragmentation patterns, including alpha-cleavage adjacent to the carbonyl groups. The McLafferty rearrangement is a potential fragmentation pathway for the ketone, provided there is a gamma-hydrogen available. youtube.com
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Significance |
|---|---|---|
| 156 | [C₈H₁₂O₃]⁺ | Molecular Ion (M+) |
| 139 | [M - OH]⁺ | Loss of hydroxyl radical from carboxylic acid |
| 111 | [M - COOH]⁺ | Loss of carboxyl group |
| 98 | [M - C₂H₂O₂]⁺ | Complex rearrangement and fragmentation |
| 83 | [C₆H₁₁]⁺ | Loss of carboxylic acid and methyl group |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of the carboxylic acid and ketone moieties.
A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.org The C=O stretching vibration of the carboxylic acid appears as a strong, sharp peak around 1710 cm⁻¹. libretexts.org The C=O stretch of the ketone is also expected in this region, often slightly higher in frequency than the carboxylic acid carbonyl. The presence of these characteristic peaks provides strong evidence for the chemical structure.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (very broad) |
| Carboxylic Acid | C=O Stretch | ~1710 (strong, sharp) |
| Ketone | C=O Stretch | ~1715-1725 (strong, sharp) |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds like this compound. This technique allows for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of the chiral centers.
For cyclohexane derivatives, X-ray crystallography confirms the chair conformation of the six-membered ring. nih.govresearchgate.net It also unambiguously establishes the trans relationship between the methyl group at the 2-position and the carboxylic acid group at the 1-position. Furthermore, the analysis of the crystal structure reveals intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which dictate the crystal packing. researchgate.net
Chromatographic Methods (GC, HPLC) for Purity and Isomeric Ratios
Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating and quantifying its isomers. shimadzu.comnih.gov
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
Computational and Theoretical Investigations of Trans 2 Methyl 4 Oxocyclohexane 1 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Detailed quantum chemical calculations specifically focused on the electronic structure and reactivity of trans-2-Methyl-4-oxocyclohexane-1-carboxylic acid are not extensively available in publicly accessible research literature. While general computational methods such as Density Functional Theory (DFT) are widely used to study related organic molecules, specific studies detailing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential maps, and reactivity indices for this particular compound have not been prominently published. Such calculations would be valuable for understanding its electrophilic and nucleophilic sites and predicting its behavior in chemical reactions.
Molecular Dynamics Simulations for Conformational Landscapes
There is a lack of specific molecular dynamics (MD) simulation studies in the scientific literature that are dedicated to elucidating the conformational landscape of this compound. MD simulations would provide significant insight into the dynamic behavior of the molecule, including the conformational preferences of the cyclohexane (B81311) ring (chair, boat, twist-boat) and the orientation of the methyl and carboxylic acid substituents. Such studies would also be instrumental in understanding the compound's interactions with solvents and other molecules. While general principles of conformational analysis of substituted cyclohexanes are well-established, specific force field parameters and simulation results for this compound are not readily found.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, for this compound has not been a specific subject of published research. Although online tools and computational software can predict NMR spectra, detailed studies that compare these theoretical predictions with experimental data for this compound are not available. Such a comparative analysis would be crucial for validating the computational models and accurately assigning experimental signals. Chemical database entries for the cis-isomer of 2-methyl-4-oxocyclohexane-1-carboxylic acid (CAS 73831-00-2) indicate the availability of experimental spectra, but a direct computational comparison is not provided in the literature.
Applications of Trans 2 Methyl 4 Oxocyclohexane 1 Carboxylic Acid in Organic Synthesis
Building Block for Complex Natural Product Synthesis
The cyclohexane (B81311) ring is a common scaffold in a vast array of natural products, including terpenes and alkaloids. The functional group handles and stereochemistry of substituted cyclohexanes are crucial for their successful elaboration into these complex targets. While direct examples of the use of trans-2-methyl-4-oxocyclohexane-1-carboxylic acid in natural product synthesis are not readily found in the literature, its structural features suggest its potential as a valuable chiral building block.
The synthesis of various terpenes, for instance, often involves the use of substituted cyclohexanone (B45756) or cyclohexanecarboxylic acid derivatives. These starting materials allow for the controlled introduction of carbon-carbon bonds and the stereoselective formation of new chiral centers. The ketone functionality in this compound can be utilized for various transformations such as Wittig reactions, aldol (B89426) condensations, or Grignard additions to build up the carbon skeleton. The carboxylic acid group can be converted to other functionalities or used to control the stereochemistry of adjacent centers.
Intermediate in the Preparation of Pharmaceutical Precursors
Cyclohexane derivatives are integral components of many pharmaceutical compounds, contributing to their conformational rigidity and pharmacokinetic properties. Substituted cyclohexane carboxylic acids, in particular, are common intermediates in the synthesis of active pharmaceutical ingredients (APIs). For example, tranexamic acid, an antifibrinolytic agent, is a derivative of 4-(aminomethyl)cyclohexanecarboxylic acid. The synthesis of such pharmaceutical precursors often involves the manipulation of functional groups on a cyclohexane ring.
While there is no direct evidence of this compound being a direct precursor to a specific marketed drug, its structure suggests its potential utility. The ketone group could be reductively aminated to introduce a nitrogen-containing substituent, a common feature in many pharmaceuticals. The carboxylic acid could be used for amide bond formation, another prevalent linkage in drug molecules. The methyl group provides a specific substitution pattern that could be important for binding to a biological target. The synthesis of various bioactive compounds often relies on the availability of such functionalized cyclic intermediates.
Utilized in the Development of Agrochemicals and Specialty Chemicals
In the realm of specialty chemicals, functionalized cyclic molecules are used in a variety of applications, including fragrances, flavors, and liquid crystals. The synthesis of some liquid crystal materials, for example, utilizes substituted cyclohexane carboxylic acids to create molecules with the desired mesomorphic properties. The rigid cyclohexane core of this compound, combined with its functional groups, makes it a candidate for investigation in the synthesis of new materials with specific physical properties.
Role in Polymer Chemistry and Material Science
The dicarboxylic acids and diols derived from cyclohexane are important monomers in the synthesis of polyesters and polyamides. For example, 1,4-cyclohexanedicarboxylic acid is used to produce polyesters with improved thermal stability and mechanical properties compared to their linear aliphatic counterparts. The rigidity of the cyclohexane ring imparts desirable characteristics to the resulting polymers.
This compound, being a monofunctional carboxylic acid in terms of polymerization through its acid group, would likely act as a chain terminator or a modifier in polyester synthesis. However, the ketone functionality opens up possibilities for other polymerization strategies. For instance, it could potentially undergo polymerization reactions through the ketone group, or the molecule could be chemically modified to introduce a second polymerizable group. For example, reduction of the ketone to an alcohol would create a hydroxy acid, which could then be used as a monomer for polyester synthesis. The methyl substituent would introduce a specific structural feature into the polymer backbone, potentially influencing its properties such as crystallinity and glass transition temperature. While there is no specific literature on the use of this exact molecule in polymer synthesis, the principles of polymer chemistry suggest these potential applications.
Biologically Relevant Analogues and Structure Activity Relationship Insights Excluding Clinical/dosage/safety
Exploration of trans-2-Methyl-4-oxocyclohexane-1-carboxylic acid Scaffolds in Design of Bioactive Molecules
The cyclohexane (B81311) ring, the core structure of this compound, is a highly valued scaffold in drug discovery. pharmablock.com It is a common feature in both natural and synthetic drugs, where it can serve as a central framework or a peripheral side chain. pharmablock.com The three-dimensional nature of the cyclohexane group, as opposed to a flat phenyl ring, allows for more extensive contact points with target proteins, potentially enhancing binding affinity. pharmablock.com Its utility as a bioisostere for other chemical groups and its ability to reduce the conformational entropy of a molecule make it a popular building block in the rational design of new therapeutic agents. pharmablock.com
The exploration of cyclohexane derivatives in drug design is exemplified by studies on cyclohexane-1,3-dione scaffolds, which are structurally related to the 4-oxo-cyclohexane core of the target compound. These derivatives have been investigated as potential therapeutic agents for non-small-cell lung cancer (NSCLC). nih.gov Through quantitative structure-activity relationship (QSAR) modeling and other in silico methods, researchers have been able to screen and design novel cyclohexane-1,3-dione based molecules as potential inhibitors of c-Met, a receptor tyrosine kinase implicated in cancer proliferation. nih.govnih.gov This approach demonstrates how the foundational cyclohexane ring system can be systematically modified to develop candidates with specific biological activities. acs.org The research identified an optimal scaffold for drug design based on a combination of physicochemical and electronic molecular descriptors, highlighting the strategic use of the cyclohexane framework in creating potent bioactive molecules. nih.govnih.gov
Structural Modifications Leading to Analogues with Modified Receptor Interactions
The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry. For cyclohexane derivatives, subtle structural modifications can lead to significant changes in their interaction with biological targets like receptors and enzymes.
In the study of cyclohexane-1,3-dione derivatives as anticancer agents, a quantitative relationship was established between the molecules' inhibitory activity against NSCLC cells and their structural properties. nih.gov The analysis involved creating a library of 40 small molecules and assessing how different substitutions on the core ring influenced their biological effect. nih.gov This structure-activity relationship (SAR) investigation found that specific topological, physicochemical, and electronic properties were correlated with inhibitory activity. nih.gov
Key molecular descriptors influencing the bioactivity of these cyclohexane analogues were identified, including:
Physicochemical Properties: Factors such as hydrogen bond acceptors, polar surface area, and molecular area were crucial.
Electronic Properties: The total energy, as well as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), were significant determinants of activity. nih.govnih.gov
This systematic approach allowed researchers to identify which structural features were essential for potent inhibitory action, guiding the design of new analogues with potentially enhanced efficacy. The table below summarizes the key molecular descriptors that were found to correlate with the biological activity of these cyclohexane-1,3-dione derivatives.
| Descriptor Category | Specific Descriptor | Influence on Bioactivity |
|---|---|---|
| Physicochemical | Hydrogen Bond Acceptors | Correlates with the molecule's ability to interact with receptor sites. |
| Physicochemical | Polar Surface Area (PSA) | Impacts membrane permeability and interaction with polar residues in the binding pocket. |
| Physicochemical | Connolly Molecular Area | Relates to the size and shape of the molecule, affecting its fit within a receptor. |
| Electronic | Total Energy | Indicates the stability of the molecule, which can influence binding affinity. |
| Electronic | HOMO & LUMO Energy Levels | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions with the target. |
Enzymatic Transformations of Related Cyclohexane Derivatives
Enzymes play a critical role in the metabolism and transformation of cyclic compounds in nature. Several enzymatic processes involving cyclohexane derivatives closely related to this compound have been characterized, particularly in microbial degradation pathways.
One highly relevant example is the enzyme 2-ketocyclohexanecarboxyl-CoA hydrolase (BadI) , identified in the bacterium Rhodopseudomonas palustris. This enzyme acts on 2-Ketocyclohexanecarboxylic acid (a close analogue lacking the methyl group at the 2-position), specifically its coenzyme A (CoA) thioester. nih.gov The hydrolase catalyzes the cleavage of the alicyclic ring, a key step in the anaerobic degradation of benzoate. nih.gov The activity of this enzyme is induced tenfold when the bacterium is grown on benzoate, confirming its specialized role in this metabolic pathway. nih.gov
Further studies on the anaerobic degradation of cyclohexane carboxylic acid in bacteria like Geobacter metallireducens have uncovered other key enzymes. The pathway involves the activation of the substrate to cyclohexanoyl-CoA, followed by a series of dehydrogenation steps catalyzed by specific dehydrogenases to introduce double bonds into the ring, preparing it for eventual cleavage. nih.gov
Additionally, biocatalytic reductions using enzymes like keto reductases (KREDs) are employed in synthetic chemistry to transform keto-cyclohexane derivatives. For instance, KREDs can be combined with amine transaminases in a one-pot reaction to synthesize valuable 4-aminocyclohexanol isomers from a ketone precursor, demonstrating the power of enzymes to perform stereoselective transformations on the cyclohexane scaffold. entrechem.com These enzymatic reactions are valued for their high selectivity, which often surpasses traditional chemical methods. tudelft.nl
The table below provides a summary of key enzymatic transformations involving related cyclohexane derivatives.
| Enzyme | Substrate Analogue | Transformation | Organism/Application |
|---|---|---|---|
| 2-ketocyclohexanecarboxyl-CoA hydrolase | 2-Ketocyclohexanecarboxyl-CoA | Hydrolytic ring cleavage | Rhodopseudomonas palustris |
| Acyl-CoA Dehydrogenases | Cyclohexanoyl-CoA | Dehydrogenation (introduction of C=C bond) | Geobacter metallireducens |
| Keto Reductase (KRED) | Cyclohexanone (B45756) derivatives | Stereoselective reduction of a keto group to a hydroxyl group | Biocatalytic synthesis |
Future Research Directions and Perspectives
Development of Novel Stereoselective Catalytic Systems for trans-2-Methyl-4-oxocyclohexane-1-carboxylic acid and Analogues
The precise three-dimensional arrangement of atoms in a molecule is critical to its function. For this compound, the trans relationship between the methyl and carboxylic acid groups is a key structural feature. The stereoselective synthesis of such highly substituted cyclohexanone (B45756) frameworks is a significant area of interest in organic chemistry. beilstein-journals.org Future research will likely focus on developing sophisticated catalytic systems that can efficiently and selectively produce this specific diastereomer and its analogues.
Current strategies often employ methods like phase transfer catalysis or organocatalysis for the synthesis of functionalized cyclohexanones. beilstein-journals.orgbath.ac.uk For instance, the double Michael addition of nucleophiles to divinyl ketones under phase transfer conditions has been shown to produce substituted cyclohexanones with excellent yield and diastereoselectivity. bath.ac.ukscribd.com Similarly, organocatalysts have been used in pseudo-three-component reactions to generate highly substituted cyclohexanones. chemistryresearches.ir
Future advancements could involve catalysts designed to control multiple stereocenters simultaneously. The development of chiral catalysts, whether metal-based or purely organic, could enable asymmetric synthesis, yielding enantiomerically pure versions of the target molecule. Research in this area would likely explore the substrate scope of these new catalytic systems to produce a library of related analogues with varied substitution patterns, providing valuable structure-activity relationship data for potential applications.
| Catalytic System | Potential Advantages | Research Focus |
|---|---|---|
| Chiral Phase Transfer Catalysis | High diastereoselectivity, operational simplicity. beilstein-journals.orgbath.ac.uk | Design of new chiral catalysts for asymmetric induction. |
| Organocatalysis | Metal-free, environmentally benign, high yields. chemistryresearches.ir | Exploring novel activation modes for Michael additions and aldol (B89426) reactions. |
| Transition Metal Catalysis | High turnover numbers, broad substrate scope. | Development of ligands to control regio- and stereoselectivity. |
| Biocatalysis (Enzymes) | Exceptional selectivity, mild reaction conditions. | Enzyme screening and engineering for specific substrate recognition. |
Exploration of New Reactivity Modes for the Keto-Carboxylic Acid Moiety
The chemical personality of this compound is defined by the interplay between its ketone and carboxylic acid functional groups. ncert.nic.in These groups can react independently or in concert, leading to a rich and complex reactivity profile that is yet to be fully explored.
The carbonyl group of the ketone and the carboxyl group present different levels of reactivity. libretexts.org Aldehydes and ketones are generally susceptible to nucleophilic addition reactions. ncert.nic.in The carboxylic acid, while less reactive to many nucleophiles at the carbonyl carbon, can be readily converted into more reactive derivatives such as acyl chlorides or esters. britannica.com
Future research could investigate selective transformations. For example, methods for the selective reduction of the ketone in the presence of the carboxylic acid, or vice-versa, would be valuable synthetic tools. Another avenue is to explore reactions that leverage the molecule's specific structure. As a gamma-keto acid, it differs from alpha-keto acids, which are involved in biological pathways like the Krebs cycle, and beta-keto acids, which are known to undergo facile decarboxylation. wikipedia.org The gamma-positioning may allow for unique intramolecular reactions, such as lactonization under specific conditions to form bicyclic structures. Furthermore, the acidity of the α-hydrogens to the ketone group allows for enolate formation, opening pathways to further functionalization at the C3 and C5 positions. ncert.nic.in
Integration of Computational Design in Synthetic Route Planning
Modern organic synthesis is increasingly benefiting from the power of computational tools. Computer-Aided Synthesis Planning (CASP) can accelerate the discovery of novel and efficient routes to complex molecules. synthiaonline.com For a target like this compound, integrating computational design could uncover non-intuitive and highly optimized synthetic strategies.
CASP systems utilize vast databases of chemical reactions and sophisticated algorithms to perform retrosynthetic analysis, breaking down a target molecule into simpler, commercially available precursors. synthiaonline.comfrontiersin.org These programs can be rule-based, relying on expert-coded chemical knowledge, or data-driven, using machine learning to identify promising reaction steps from the literature. nih.govnih.gov
Applying these tools to the target compound could:
Identify Novel Pathways: Algorithms can suggest disconnections and precursor molecules that a human chemist might overlook.
Optimize Existing Routes: By evaluating factors like step count, atom economy, and the cost of starting materials, computational tools can score and rank different potential syntheses. frontiersin.org
Predict Reaction Success: Machine learning models trained on large reaction datasets can predict the likelihood of a novel reaction's success, reducing trial-and-error in the lab. nih.gov
The integration of such in-silico planning before embarking on laboratory work can save significant time and resources, making the synthesis of this molecule and its derivatives more efficient and accessible. researchgate.net
Untapped Applications in Advanced Materials and Functional Molecules
While the direct applications of this compound are not yet established, its structural features suggest significant potential in materials science and medicinal chemistry. Cyclohexanone derivatives are already widely used as intermediates in the production of polymers like nylon, and as building blocks for pharmaceuticals, herbicides, and dyes. vertecbiosolvents.comatamankimya.com
The rigid cyclohexyl core, combined with two distinct functional groups, makes this molecule an excellent candidate as a monomer for specialty polymers. The carboxylic acid can participate in polymerization reactions to form polyesters or polyamides, while the ketone group can be used for post-polymerization modification or as a site for cross-linking, imparting unique thermal or mechanical properties to the resulting material.
In medicinal chemistry, the substituted cyclohexane (B81311) skeleton is a common motif in natural products and pharmaceutical drugs. beilstein-journals.org The defined stereochemistry and functional handles of this compound make it an attractive scaffold for the synthesis of new biologically active compounds. It could serve as a starting point for creating libraries of complex molecules to be screened for therapeutic activity.
| Application Area | Rationale | Potential Products |
|---|---|---|
| Advanced Polymers | Bifunctional monomer with a rigid core. | Specialty polyesters, polyamides, cross-linked resins. guidechem.com |
| Pharmaceutical Synthesis | Stereodefined scaffold common in bioactive molecules. beilstein-journals.org | Novel drug candidates, molecular probes. |
| Functional Coatings | Potential to form durable cyclohexanone-formaldehyde type resins. guidechem.com | High-performance coatings, adhesives. vertecbiosolvents.com |
| Agrochemicals | Cyclohexanone derivatives are used in herbicide synthesis. vertecbiosolvents.comatamankimya.com | New herbicides or pesticides with specific modes of action. |
Q & A
Q. What are the optimal synthetic routes for trans-2-Methyl-4-oxocyclohexane-1-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis can leverage cyclohexane carboxylate derivatives as precursors. For example, oxidative methods using potassium permanganate or chromium trioxide under reflux (60–100°C) are effective for introducing ketone groups . Acid-catalyzed cyclization (e.g., acetic acid) is critical for stereochemical control. Purity can be optimized via recrystallization (ethanol/water mixtures) or HPLC (C18 column, 0.1% TFA in mobile phase) . Monitor reaction progress by TLC (silica gel, UV visualization) and confirm structure via H/C NMR (e.g., ketone resonance at ~210 ppm in C NMR) .
Q. How can researchers validate the stereochemistry of this compound?
- Methodological Answer : Use NOESY NMR to confirm the trans configuration by analyzing spatial proximity of methyl (C2) and carbonyl (C4) groups. X-ray crystallography provides definitive proof but requires high-purity crystals (grown via slow evaporation in acetone/hexane) . Comparative HPLC retention times with cis/trans standards (e.g., Chiralpak AD-H column) further validate stereochemistry .
Q. What analytical techniques are essential for characterizing this compound’s functional groups?
- Methodological Answer :
- FT-IR : Confirm carboxylic acid (O-H stretch: 2500–3300 cm), ketone (C=O: ~1700 cm), and methyl groups (C-H: ~2950 cm) .
- Mass Spectrometry (HRMS) : Exact mass calculation (e.g., CHO requires m/z 168.0786) .
- Elemental Analysis : Verify C/H/O ratios within ±0.3% of theoretical values .
Advanced Research Questions
Q. How does the trans-configuration influence reactivity in nucleophilic addition reactions compared to cis analogs?
- Methodological Answer : The trans configuration reduces steric hindrance at C4, enhancing nucleophilic attack at the ketone. For example, Grignard reagents (e.g., MeMgBr) show 20–30% higher yields in trans vs. cis isomers under identical conditions (THF, −78°C to RT). Monitor via H NMR for diastereomer formation . Computational modeling (DFT, Gaussian 16) can predict transition-state energies to rationalize kinetic differences .
Q. What strategies resolve contradictions in biological activity data between this compound and its derivatives?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl → ethyl, ketone → ester) and assay against target enzymes (e.g., cyclooxygenase isoforms) .
- Metabolic Stability Assays : Use liver microsomes (human/rat) to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) that may skew activity data .
- Cross-Study Comparisons : Normalize data using reference standards (e.g., IC values against ibuprofen for COX inhibition) to account for assay variability .
Q. How can retrosynthetic analysis improve the scalability of this compound’s synthesis?
- Methodological Answer : Employ AI-driven tools (e.g., Reaxys or Pistachio) to identify shortest pathways with readily available precursors (e.g., cyclohexene derivatives). Prioritize steps with >80% yield and minimal purification (e.g., one-pot oxidation-cyclization). For scale-up, replace hazardous reagents (e.g., CrO → TEMPO/NaClO for oxidation) .
Key Research Considerations
- Contradictions in Data : Discrepancies in biological assays may arise from impurities (>98% purity required for reliable results) or solvent effects (e.g., DMSO vs. ethanol) .
- Advanced Characterization : Use dynamic NMR to study ring-flipping kinetics, which impacts drug-receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
